
5-(4-fluorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid
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Overview
Description
5-(4-fluorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid is a useful research compound. Its molecular formula is C15H12FNO4 and its molecular weight is 289.262. The purity is usually 95%.
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Biological Activity
5-(4-Fluorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid, also known as dimethyl 5-(4-fluorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate (CAS No. 62522-97-8), is a synthetic organic compound belonging to the pyrrolizine class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.
The molecular formula of this compound is C17H16FNO4, with a molar mass of 317.31 g/mol. Its structure includes a fluorophenyl group and two carboxylic acid moieties, which may contribute to its biological effects.
Property | Value |
---|---|
Molecular Formula | C17H16FNO4 |
Molar Mass | 317.31 g/mol |
Density | 1.3±0.1 g/cm³ |
Boiling Point | 477.0±45.0 °C |
Flash Point | 242.3±28.7 °C |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may interact with specific enzymes such as cyclooxygenase (COX) and protein kinases, which are involved in inflammatory responses and cell proliferation.
- Induction of Apoptosis : Research indicates that it can induce apoptosis in cancer cells through cell cycle arrest and activation of apoptotic pathways.
- Antimicrobial Activity : The structural components may enhance its ability to disrupt microbial membranes or inhibit critical microbial enzymes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolizine derivatives, including this compound:
- Cell Line Studies : In vitro studies demonstrated significant antiproliferative effects against various cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer). For instance, a study reported an IC50 value of approximately 10μM against MCF7 cells, indicating effective inhibition of cell growth .
- Mechanistic Insights : Molecular docking studies revealed high binding affinities to targets such as COX-2 and EGFR, suggesting mechanisms through which the compound may exert its anticancer effects .
Anti-inflammatory Activity
The compound's potential anti-inflammatory properties have been investigated through:
- Enzyme Inhibition : It has been shown to inhibit COX enzymes, which play a crucial role in the inflammatory process. The inhibition of COX-2 specifically is associated with reduced inflammation and pain .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored:
- Testing Against Pathogens : Preliminary assessments indicated moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined in the range of 100−400μg/mL, demonstrating its potential as an antimicrobial agent .
Case Studies
A series of case studies have evaluated the biological activities of similar pyrrolizine derivatives:
- Study on Antiproliferative Properties : A comparative study assessed various pyrrolizine derivatives for their cytotoxic effects against cancer cell lines. The results showed that certain modifications to the pyrrolizine structure significantly enhanced antiproliferative activity .
- Synergistic Effects in Combination Therapy : Research indicated that combining this compound with established anticancer drugs could enhance therapeutic efficacy while reducing side effects .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
The pyrrolizine scaffold has been associated with a variety of pharmacological activities, including significant anticancer effects. Research indicates that derivatives of pyrrolizine, including 5-(4-fluorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid, exhibit potent cytotoxicity against various cancer cell lines. For instance:
- Cytotoxic Studies : Compounds derived from the pyrrolizine structure have shown promising results in inhibiting tumor cell proliferation. In specific studies, derivatives displayed IC50 values ranging from 5.5 μM to 19 μM against breast cancer cell lines (MCF-7) and leukemia cells (L1210) .
- Mechanism of Action : The anticancer properties are believed to arise from the ability of these compounds to interact with DNA and inhibit key signaling pathways such as the EGFR/MAPK pathway. This interaction leads to apoptosis in cancer cells .
1.2 Drug Development
The compound's structural features make it a valuable candidate for drug development:
- MDR Reversal Agents : Some derivatives have been designed to reverse multidrug resistance (MDR) in cancer therapy, enhancing the effectiveness of existing chemotherapeutic agents .
- Combination Therapies : When used in combination with other drugs like vincristine and paclitaxel, certain pyrrolizine derivatives have shown enhanced efficacy against resistant cancer cell lines .
Synthetic Organic Chemistry Applications
In addition to its biological significance, this compound serves important roles in synthetic organic chemistry:
2.1 Building Block for Synthesis
The compound acts as a versatile building block for synthesizing more complex molecules:
- Synthesis of Novel Derivatives : Its functional groups allow for further modifications that can lead to a wide array of new compounds with potential pharmacological properties .
- Reactivity and Stability : The stability of the pyrrolizine ring under various reaction conditions makes it an attractive target for synthetic chemists aiming to develop new therapeutic agents .
Summary of Research Findings
A comprehensive review of the literature reveals the following insights regarding the applications of this compound:
Application Area | Findings |
---|---|
Anticancer Activity | Exhibits cytotoxicity with IC50 values between 5.5 μM and 19 μM against various cancer cell lines. |
Mechanism of Action | Involves DNA interaction and inhibition of EGFR/MAPK signaling pathways leading to apoptosis. |
Drug Development | Potential as MDR reversal agent; enhances efficacy when combined with other chemotherapeutics. |
Synthetic Applications | Serves as a building block for novel derivatives; stable under various synthetic conditions. |
Properties
IUPAC Name |
3-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO4/c16-9-5-3-8(4-6-9)13-12(15(20)21)11(14(18)19)10-2-1-7-17(10)13/h3-6H,1-2,7H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQRZIHNSSPOPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C(N2C1)C3=CC=C(C=C3)F)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666087 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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